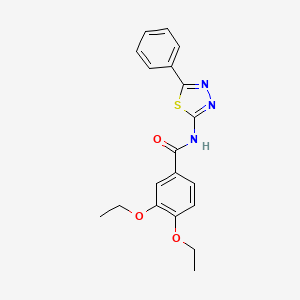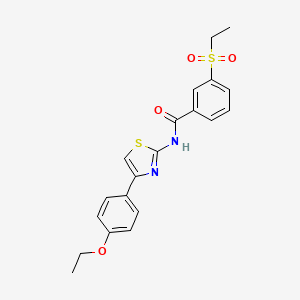![molecular formula C12H12N2O2S B2742887 11-(pyrrolidin-1-yl)-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraene CAS No. 863001-61-0](/img/structure/B2742887.png)
11-(pyrrolidin-1-yl)-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-(pyrrolidin-1-yl)-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraene is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and various applications. This compound is characterized by its unique structure, which includes a pyrrolidine ring fused to a dioxolo-benzothiazole core.
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various biological targets, such as gaba a receptors . These receptors play a crucial role in inhibitory neurotransmission in the central nervous system .
Mode of Action
Related compounds have been shown to interact with their targets, leading to changes in cellular processes . For instance, some compounds can bind to GABA A receptors, modulating their activity and affecting neuronal excitability .
Biochemical Pathways
Compounds that interact with gaba a receptors can influence various biochemical pathways, including those involved in neurotransmission .
Result of Action
Compounds that interact with gaba a receptors can have various effects, such as reducing neuronal excitability, which may be beneficial in conditions like epilepsy .
Action Environment
Factors such as temperature, ph, and the presence of other substances can potentially affect the action of a compound .
Preparation Methods
The synthesis of 11-(pyrrolidin-1-yl)-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraene typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the cyclization of a precursor molecule containing the necessary functional groups to form the dioxolo-benzothiazole core. The reaction conditions often include the use of a base and a solvent to facilitate the cyclization process . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
11-(pyrrolidin-1-yl)-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Scientific Research Applications
11-(pyrrolidin-1-yl)-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraene has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activity, including its effects on various biological pathways.
Medicine: Research has explored its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
11-(pyrrolidin-1-yl)-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraene can be compared with other similar compounds, such as:
1,3-Dioxolo[4,5-f]benzothiazole,6-methyl-: This compound has a similar core structure but with a methyl group substitution, which may alter its chemical properties and biological activity.
1,3-Dioxolo[4,5-f]benzodioxole: Another related compound with a different substitution pattern on the dioxolo-benzothiazole core The uniqueness of 11-(pyrrolidin-1-yl)-4,6-dioxa-10-thia-12-azatricyclo[730
Properties
IUPAC Name |
6-pyrrolidin-1-yl-[1,3]dioxolo[4,5-f][1,3]benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-2-4-14(3-1)12-13-8-5-9-10(16-7-15-9)6-11(8)17-12/h5-6H,1-4,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDINJVIMUHTVEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC3=CC4=C(C=C3S2)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-({[3-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine](/img/structure/B2742807.png)
![2-(4-Bromophenyl)-4-[4-(furan-2-carbonyl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B2742808.png)


![methyl 3-(2-chloro-6-fluorophenyl)-5-[1-(2-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1,2-oxazole-4-carboxylate](/img/structure/B2742812.png)
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(4-methanesulfonylpiperazin-1-yl)-2-oxoethyl]imidazolidin-2-one](/img/structure/B2742813.png)
![2-{[(3-Fluorophenyl)methyl]sulfanyl}-3-[3-(2-{[(3-fluorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)propyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2742814.png)

![1-phenyl-4-(propylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2742817.png)

![N-(4-{[(1-benzylpiperidin-4-yl)methyl]sulfamoyl}-3-methylphenyl)propanamide](/img/structure/B2742824.png)
![2-[4-(Benzyloxy)phenoxy]propanoic acid](/img/structure/B2742825.png)

